Compound Description: This compound serves as a key intermediate in synthesizing novel pyridine derivatives containing various heterocyclic rings. [] The research aimed to study the additive effect of these rings against tumor cell lines. []
Relevance: While structurally different from 1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine, this compound highlights the significance of trifluoromethyl (-CF3) substituted pyridine derivatives as a scaffold in medicinal chemistry, particularly for developing anticancer agents. The presence of the -CF3 group and the pyridine ring in both structures suggests a potential for exploring similar derivatization strategies and biological targets. []
Compound Description: These compounds are part of a series of pyridine derivatives synthesized and screened for their in vitro anticancer activity against liver cancer (HepG2), human colon cancer (HT-29), and human breast adenocarcinoma cell lines (MCF-7). []
Relevance: This group of compounds highlights the exploration of incorporating various heterocycles, in this case, oxa/thiadiazoles, onto the core structure of 1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine. The shared trifluoromethylpyridine moiety emphasizes the potential of this scaffold for developing antitumor agents and the influence of different heterocyclic substitutions on the biological activity. []
Compound Description: PQR309 is a potent pan-class I PI3K inhibitor that also targets mTOR kinase. [] It is orally bioavailable, crosses the blood-brain barrier, and exhibits favorable pharmacokinetic properties. [] It is recognized as a clinical candidate with a broad application range in oncology, including the treatment of brain tumors and CNS metastases. []
Relevance: PQR309 showcases the versatility of the trifluoromethylpyridine scaffold, present in 1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine, for developing potent kinase inhibitors with potential applications in oncology. Although the core structures differ, both compounds underscore the potential of targeting kinases for cancer therapy and emphasize the importance of exploring diverse heterocyclic substitutions on the trifluoromethylpyridine scaffold for optimizing biological activity and pharmacokinetic properties. []
Compound Description: S1RA is a potent and selective σ(1) receptor antagonist. [] It demonstrated significant activity in a mouse model of neurogenic pain and exhibited dose-dependent antinociceptive effects in several neuropathic pain models. [] Its promising pharmacological profile, along with good physicochemical, safety, and ADME properties, led to its selection as a clinical candidate. []
Relevance: Although structurally distinct from 1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine, S1RA shares the presence of a pyrazole ring, highlighting the importance of this heterocycle in medicinal chemistry. The success of S1RA as a clinical candidate for pain management underscores the potential of pyrazole-containing compounds like 1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine as valuable starting points for drug discovery, encouraging further exploration of its derivatives for potential therapeutic applications. []
Compound Description: BMS-695735 is an orally efficacious inhibitor of the insulin-like growth factor-1 receptor kinase with broad-spectrum in vivo antitumor activity. [] It was developed to address issues such as CYP3A4 inhibition and induction, poor aqueous solubility, and high plasma protein binding observed in earlier lead compounds within its chemical class. []
Relevance: While structurally different from 1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine, BMS-695735 shares the presence of a pyrazole ring system. This similarity emphasizes the relevance of pyrazole as a privileged scaffold in medicinal chemistry, particularly for developing kinase inhibitors with potential applications in oncology. The success of BMS-695735 as an orally active antitumor agent further encourages the exploration of structurally related compounds like 1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine for their potential anticancer properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.